molecular formula C17H22N2O2 B2392947 N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide CAS No. 1049525-58-7

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide

Cat. No.: B2392947
CAS No.: 1049525-58-7
M. Wt: 286.375
InChI Key: ISPYWDFEHLHCNT-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an indole moiety, a cyclopentanecarbonyl group, and a propionamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide typically involves the reaction of indole derivatives with cyclopentanecarbonyl chloride and propionamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The purification process may involve additional steps such as recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(cyclohexanecarbonyl)indolin-5-yl)propionamide
  • N-(1-(cyclopentanecarbonyl)indolin-5-yl)butyramide

Uniqueness

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-16(20)18-14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYWDFEHLHCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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